molecular formula C14H25N5O8S B12530684 Glycyl-L-cysteinyl-L-seryl-L-threonylglycine CAS No. 652143-13-0

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine

Cat. No.: B12530684
CAS No.: 652143-13-0
M. Wt: 423.44 g/mol
InChI Key: SCOWATYZBAXPPY-GLLZPBPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is a pentapeptide composed of glycine, cysteine, serine, and threonine residues. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a variety of biochemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The peptide can participate in substitution reactions, particularly at the serine and threonine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, influencing cellular oxidative stress levels. The peptide can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    L-cysteinylglycine: A dipeptide consisting of cysteine and glycine.

Uniqueness

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is unique due to its pentapeptide structure, which allows for more complex interactions and functions compared to simpler dipeptides like glycylglycine and L-cysteinylglycine. Its combination of amino acids provides a diverse range of chemical and biological properties.

Properties

CAS No.

652143-13-0

Molecular Formula

C14H25N5O8S

Molecular Weight

423.44 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C14H25N5O8S/c1-6(21)11(14(27)16-3-10(23)24)19-12(25)7(4-20)18-13(26)8(5-28)17-9(22)2-15/h6-8,11,20-21,28H,2-5,15H2,1H3,(H,16,27)(H,17,22)(H,18,26)(H,19,25)(H,23,24)/t6-,7+,8+,11+/m1/s1

InChI Key

SCOWATYZBAXPPY-GLLZPBPUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.